3-(1H-吡唑-1-基)丁-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

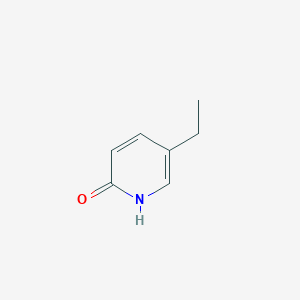

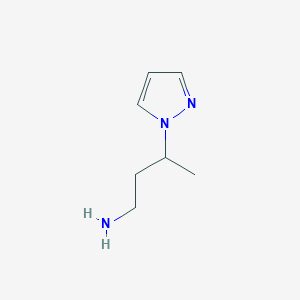

The compound 3-(1H-Pyrazol-1-yl)butan-1-amine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using an L-proline-catalyzed, on-water four-component domino reaction, which is an efficient method to generate densely functionalized compounds . Another example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which was accomplished through a solvent-free condensation/reduction reaction sequence, highlighting the operational ease and efficiency of the process .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex and diverse. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the three-dimensional arrangement of atoms within the molecule . Additionally, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was found to display higher crystallographic symmetry than its molecular symmetry, which is significant for understanding its solid-state properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid resulted in good regiochemical control, leading to the formation of 1,5-diaminopyrazole . The reactivity of pyrazole derivatives with different electrophiles can lead to a range of products, including pyrazolo[1,5-b]1,2,4-triazoles and pyrazolo[1,5-b]1,2,4-triazines, which have applications in fields such as photography and medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the ligand L1 and its ZnCl2 complex exhibit a significant difference in melting and solidification points, indicative of supercooling behavior. The complex also shows a phase transition from a single crystal to a birefringent fluid at high temperatures . The photoluminescence properties of these compounds are also noteworthy, with both the ligand and complex showing aggregation-induced emission behavior .

科学研究应用

合成与表征:

吡唑衍生物,包括与 3-(1H-吡唑-1-基)丁-1-胺类似的那些,已被合成并对其结构特性进行了表征。研究重点在于了解它们的晶体结构和理论物理和化学性质 (Titi 等人,2020).

对 3-羟基-1H-吡唑及其衍生物合成的研究表明在产生具有生物效应的化合物方面具有潜力,例如防止血栓栓塞和改善血液流动 (Dorn & Ozegowski, 1998).

生物和医药应用:

吡唑衍生物已根据其抗氧化特性进行了评估。一些化合物表现出显着的活性,表明在药物应用中具有潜在用途 (El‐Mekabaty 等人,2016).

具有吡唑核心结构的化合物已被研究其对肿瘤细胞系的细胞毒性,表明在癌症治疗中具有潜在应用 (Kodadi 等人,2007).

材料科学与催化:

吡唑胺衍生物已被用于制备锌(II)配合物,该配合物在共聚过程中显示出作为催化剂的有效性,特别是用于制备聚(环己烯碳酸酯) (Matiwane 等人,2020).

还对吡唑衍生物的反应性进行了研究,探索了它们在各种化学反应中的潜力,这对于新材料和药物的开发至关重要 (Mironovich & Shcherbinin, 2014).

安全和危害

未来方向

Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

属性

IUPAC Name |

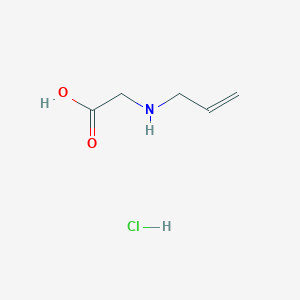

3-pyrazol-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMSQXNAIPBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrazol-1-YL)butan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。